CyPPA
Overview
Description
Mechanism of Action
Target of Action
CyPPA, or cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine, is a positive modulator of small conductance calcium-activated potassium (SK) channels . It displays selectivity for SK3 and SK2 channels, with EC50 values of 14 μM and 5.6 μM respectively . SK channels, particularly the SK3 subtype, play crucial roles in the physiology of dopaminergic neurons .
Mode of Action
This compound interacts with its targets, the SK channels, by increasing their sensitivity to calcium . This interaction results in a decrease in the spontaneous firing rate of neurons, an increase in the duration of the apamin-sensitive afterhyperpolarization, and an activity-dependent inhibition of current-evoked action potentials . This modulation of SK channel activity can potentially affect dopamine signaling and dopamine-related behaviors .
Biochemical Pathways
This compound’s modulation of SK channels affects the physiological processes of dopaminergic neurons . By decreasing the spontaneous firing rate and increasing the duration of the apamin-sensitive afterhyperpolarization, this compound reduces the activity of these neurons . This leads to a decrease in dopamine release and counteracts hyperdopaminergic behaviors .
Pharmacokinetics
It is generally recognized that the pharmacokinetic properties of a compound significantly impact its bioavailability and efficacy .
Result of Action
This compound’s action on SK channels has profound effects at the molecular and cellular levels. It decreases the spontaneous firing rate of neurons, increases the duration of the apamin-sensitive afterhyperpolarization, and causes an activity-dependent inhibition of current-evoked action potentials . These changes result in a decrease in dopamine release and counteract hyperdopaminergic behaviors .
Action Environment
It is known that various factors, including genetic and environmental ones, can influence the activity of related enzymes .
Biochemical Analysis
Biochemical Properties
CyPPA plays a significant role in biochemical reactions by selectively activating small conductance Ca2±activated K+ channels, specifically SK2 and SK3 channels . The EC50 values for SK2 and SK3 are 14 μM and 5.6 μM, respectively . It does not show activity at SK1 and IK .
Cellular Effects
This compound influences cell function by reducing the activity and excitability of dopamine neurons . This effect on dopamine neurons suggests that this compound may have a significant impact on cell signaling pathways and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to and activating SK2 and SK3 channels . This activation leads to a reduction in the activity and excitability of dopamine neurons .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to be active in vivo . It is soluble in DMSO to 100 mM and in ethanol to 100 mM
Metabolic Pathways
Given its role in activating SK2 and SK3 channels, it likely interacts with enzymes and cofactors involved in these pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine involves multiple stepsThe reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur with halogenated compounds under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine has a wide range of scientific research applications:
Chemistry: Used as a tool to study the modulation of small conductance calcium-activated potassium channels.
Biology: Investigated for its role in neuronal excitability and signal transduction.
Medicine: Explored for potential therapeutic applications in neurological disorders such as schizophrenia and attention deficit hyperactivity disorder.
Industry: Utilized in the development of new pharmacological agents targeting potassium channels
Comparison with Similar Compounds
Similar Compounds
Apamin: A peptide that also targets small conductance calcium-activated potassium channels but with different selectivity.
Uniqueness
Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine is unique in its selective modulation of SK2 and SK3 channels, which distinguishes it from other compounds like apamin and TRAM-34 that have different selectivity profiles .
Properties
IUPAC Name |
N-cyclohexyl-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5/c1-11-10-15(18-14-7-5-4-6-8-14)19-16(17-11)21-13(3)9-12(2)20-21/h9-10,14H,4-8H2,1-3H3,(H,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USEMRPYUFJNFQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)NC3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358676 | |
Record name | Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20358676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73029-73-9 | |
Record name | N-Cyclohexyl-N-[2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73029-73-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20358676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CyPPA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Feasible Synthetic Routes
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